(R)-1-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone
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Overview
Description
®-1-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone is a synthetic organic compound that features a pyrrolidine ring substituted with a benzyl(isopropyl)amino group and a 2-chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl(isopropyl)amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl chloride and isopropylamine under basic conditions.
Attachment of the 2-Chloroethanone Moiety: The final step involves the reaction of the intermediate with 2-chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of ®-1-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry
Material Science:
Mechanism of Action
The mechanism of action of ®-1-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. The 2-chloroethanone moiety can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone: The enantiomer of the target compound, which may have different biological activity.
1-(3-(Benzyl(methyl)amino)pyrrolidin-1-yl)-2-chloroethanone: A similar compound with a methyl group instead of an isopropyl group.
Uniqueness
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Substitution Pattern: The presence of the isopropyl group can influence the compound’s reactivity and interaction with molecular targets.
This detailed article provides a comprehensive overview of ®-1-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(3R)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-13(2)19(11-14-6-4-3-5-7-14)15-8-9-18(12-15)16(20)10-17/h3-7,13,15H,8-12H2,1-2H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQRDLGZWCECFM-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCN(C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)[C@@H]2CCN(C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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